N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound. It falls under the broad category of sulfonamides, which are known for their diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step synthesis:
Formation of Pyrazole Ring: : The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters under reflux conditions.
Nitration of Phenyl Ring: : The nitrophenyl group can be introduced via electrophilic aromatic nitration, using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Acetylation: : The acetylation of the pyrazole derivative is carried out using acetic anhydride in the presence of a base like pyridine.
Sulfonamide Formation: : Finally, the methanesulfonamide moiety is attached through nucleophilic substitution with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial production, these reactions are often optimized for high yield and cost efficiency. This includes using automated reactors, continuous flow processes, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.
Reduction: : Reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Palladium on carbon with hydrogen gas, sodium borohydride.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), sulfonating agents.
Major Products Formed
Oxidation: : N-oxides, sulfoxides.
Reduction: : Amino derivatives.
Substitution: : Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic cycles.
Material Science: : Incorporated into polymer matrices for enhanced properties.
Biology
Enzyme Inhibition: : Acts as a potent inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Antimicrobial Agent: : Exhibits bacteriostatic activity against various pathogens.
Anti-inflammatory: : Used in experimental models to study anti-inflammatory effects.
Industry
Dye Manufacturing: : Used as an intermediate in the synthesis of dyes.
Agrochemicals: : Applied in the synthesis of certain pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : Binds to the active site of target enzymes, blocking substrate access.
Signal Transduction: : Modulates specific signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
N-(4-(1-acetyl-5-(2-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.
Unique Characteristics
The presence of the nitrophenyl group at the 3-position of the pyrazole ring and the methanesulfonamide group at the para position of the phenyl ring confers unique chemical reactivity and biological activity to N-(4-(1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. This makes it particularly potent as an enzyme inhibitor and antimicrobial agent.
That's your deep dive into this compound. Quite a mouthful, and quite a lot of chemistry packed into one molecule.
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-12(23)21-18(14-4-3-5-16(10-14)22(24)25)11-17(19-21)13-6-8-15(9-7-13)20-28(2,26)27/h3-10,18,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNRAGFJKFQHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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